Cas no 339010-62-7 (2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)propanamide)
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)propanamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(prop-2-yn-1-yl)propanamide
- 2-Pyridineacetamide, 3-chloro-α-methyl-N-2-propyn-1-yl-5-(trifluoromethyl)-
- 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)propanamide
-
- MDL: MFCD00244384
- Inchi: 1S/C12H10ClF3N2O/c1-3-4-17-11(19)7(2)10-9(13)5-8(6-18-10)12(14,15)16/h1,5-7H,4H2,2H3,(H,17,19)
- InChI Key: PKEFJBLEUYAKIY-UHFFFAOYSA-N
- SMILES: C(NCC#C)(=O)C(C1=NC=C(C(F)(F)F)C=C1Cl)C
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 382.2±42.0 °C at 760 mmHg
- Flash Point: 185.0±27.9 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)propanamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB300646-500 mg |
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)propanamide; . |
339010-62-7 | 500 mg |
€678.60 | 2023-07-20 | ||
| abcr | AB300646-1 g |
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)propanamide; . |
339010-62-7 | 1 g |
€1,312.80 | 2023-07-20 | ||
| abcr | AB300646-500mg |
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)propanamide; . |
339010-62-7 | 500mg |
€678.60 | 2025-02-14 | ||
| abcr | AB300646-1g |
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)propanamide; . |
339010-62-7 | 1g |
€1312.80 | 2025-02-14 | ||
| A2B Chem LLC | AI84554-1mg |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)propanamide |
339010-62-7 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI84554-5mg |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)propanamide |
339010-62-7 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI84554-10mg |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)propanamide |
339010-62-7 | >90% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AI84554-500mg |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)propanamide |
339010-62-7 | >90% | 500mg |
$720.00 | 2024-04-20 | |
| A2B Chem LLC | AI84554-1g |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)propanamide |
339010-62-7 | >90% | 1g |
$1295.00 | 2024-04-20 | |
| Ambeed | A929231-1g |
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)propanamide |
339010-62-7 | 90% | 1g |
$611.0 | 2024-04-19 |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)propanamide Suppliers
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)propanamide Related Literature
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)propanamide
Professional Introduction to 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)propanamide (CAS No. 339010-62-7)
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)propanamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 339010-62-7, represents a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural features of this molecule, particularly the presence of a pyridine core substituted with chloro and trifluoromethyl groups, alongside an alkyne moiety, contribute to its unique chemical and biological properties.
The pyridine ring is a cornerstone in medicinal chemistry due to its ability to interact with various biological targets. In this specific compound, the substitution pattern involving a 3-chloro group at the 3-position and a 5-(trifluoromethyl) group at the 5-position introduces electronic and steric effects that modulate the compound's reactivity and binding affinity. These modifications are strategically designed to enhance interactions with biological receptors, thereby increasing the potential for therapeutic efficacy.
The amide functionality in the molecule, located at the N-position of the propyl chain, further contributes to its versatility. Amides are well-known for their role as pharmacophores in drug design, often providing stability and facilitating interactions with target proteins. The propyl chain terminated by an alkyne group adds another layer of complexity, enabling further functionalization and diversification of derivatives. This structural motif allows for exploration of different pharmacological profiles by modifying the substituents on the pyridine ring and the propyl chain.
In recent years, there has been a surge in research focused on developing novel small molecules that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The compound 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)propanamide has emerged as a promising candidate in this context. Its unique structural features make it an attractive scaffold for designing molecules that can interact with specific enzymes or receptors involved in disease mechanisms.
One of the most compelling aspects of this compound is its potential to serve as a lead molecule for drug discovery programs. The combination of a pyridine core with chloro and trifluoromethyl substituents provides a rich scaffold for structure-based drug design. Computational modeling studies have suggested that these substituents can optimize binding interactions with target proteins by enhancing hydrophobic contacts and hydrogen bonding networks. This optimization is crucial for achieving high affinity and selectivity, which are key criteria for successful drug development.
The alkyne moiety in the molecule also offers opportunities for further chemical manipulation. Alkynes are versatile intermediates that can be used to introduce various functional groups through reactions such as hydroamination, cycloadditions, and cross-coupling reactions. These transformations allow chemists to explore different structural motifs and pharmacological profiles, thereby expanding the chemical space available for drug discovery.
Recent advances in synthetic methodologies have enabled more efficient and scalable production of complex molecules like 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)propanamide. Techniques such as transition-metal-catalyzed cross-coupling reactions have revolutionized organic synthesis by providing reliable and high-yielding pathways to construct complex molecular frameworks. These methods have been instrumental in accelerating the development of novel drug candidates by reducing synthetic complexity and improving overall yields.
The biological evaluation of this compound has shown intriguing results in preliminary assays. Studies indicate that it exhibits moderate activity against certain enzymatic targets associated with diseases such as cancer. The chloro and trifluoromethyl groups on the pyridine ring appear to play a critical role in mediating these interactions by influencing electronic distributions and steric hindrance around the binding site. Further optimization of these substituents could lead to enhanced potency and selectivity.
In addition to its potential therapeutic applications, this compound also serves as an important tool for fundamental research in medicinal chemistry. By studying its interactions with biological targets, researchers can gain valuable insights into structure-function relationships within complex molecular systems. These insights are essential for developing rational strategies for drug design and improving our understanding of disease mechanisms.
The synthesis of analogs derived from 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)propanamide represents another area of active investigation. By systematically varying substituents on the pyridine ring and propyl chain, researchers can explore different pharmacological profiles and identify new leads with improved properties. This approach leverages the flexibility of the molecular scaffold to develop compounds tailored to specific therapeutic needs.
The growing interest in this compound underscores its significance as a building block in pharmaceutical research. Its unique structural features offer a rich platform for innovation, making it a valuable asset in drug discovery efforts aimed at addressing unmet medical needs. As synthetic methodologies continue to evolve, the accessibility of such complex molecules will further enhance their utility in developing next-generation therapeutics.
339010-62-7 (2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)propanamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)